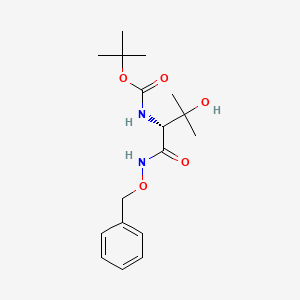

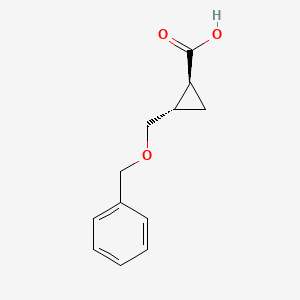

(R)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate” is a complex organic compound. It contains a carbamate group, which is a functional group derived from carbamic acid and has the general structure -[C(=O)O]- . The compound also contains a benzyloxy group, which is a benzyl group attached to an oxygen atom .

Synthesis Analysis

The synthesis of such compounds often involves the use of protecting groups for amines, which are essential for the synthesis of peptides . Carbamates, like the one in this compound, are useful protecting groups for amines and can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The carbamate group, benzyloxy group, and the ®-tert-butyl group all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the carbamate group. Carbamate formation from CO2 and amines is an attractive synthetic strategy . Such reactions can be mediated by superbases, with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. Carbamates, for example, are known to have strong affinity for various electrophiles, including CO2 .Scientific Research Applications

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), like 2,6-di-tert-butyl-4-methylphenol (BHT), have been studied extensively for their environmental occurrence, human exposure, and toxicity. These compounds, used to retard oxidative reactions in products, have been detected in various environmental matrices and human samples. Toxicity studies suggest that some SPAs may cause hepatic toxicity, endocrine disruption, or carcinogenic effects. Future research should focus on the environmental behaviors of novel SPAs, their toxicity effects, especially on infants, and the development of SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Biodegradation of Ether Oxygenates in Soil and Groundwater

Research on the biodegradation and fate of ether oxygenates, such as ethyl tert-butyl ether (ETBE) in soil and groundwater, reveals the capability of microorganisms to degrade ETBE aerobically. This process involves initial hydroxylation of the ethoxy carbon, forming intermediates that are further metabolized. However, anaerobic biodegradation pathways for ETBE remain less understood. The presence of co-contaminants can either inhibit or enhance ETBE biodegradation through preferential metabolism or cometabolism (Thornton et al., 2020).

Microbial Degradation of Fuel Oxygenates

The microbial degradation of fuel oxygenates like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface has been a focus of environmental studies. Although MTBE and TBA can be biodegraded under various conditions, their degradation is often slow, and TBA frequently accumulates as a byproduct. The degradation processes, particularly under anoxic conditions, are not fully understood, highlighting the need for further research in this area (Schmidt et al., 2004).

Catalytic Non-Enzymatic Kinetic Resolution

The review on catalytic non-enzymatic kinetic resolution of racemic compounds emphasizes the importance of developing chiral catalysts for asymmetric reactions. This approach has become significant in organic synthesis, providing high enantioselectivity and yield for both products and recovered starting materials. The advancement of chiral catalysts for asymmetric reactions offers promising pathways for the synthesis of enantiopure compounds (Pellissier, 2011).

Safety and Hazards

Based on the safety data sheet for a related compound, ®-(+)-2-Amino-3-benzyloxy-1-propanol, it can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

Mechanism of Action

Mode of Action

Carbamates typically function by forming a reversible bond with their target, altering the target’s function . The benzyloxy group in this compound could potentially enhance its lipophilicity, aiding in its interaction with hydrophobic pockets of target proteins .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to outline the exact biochemical pathways it affects. Carbamates are often involved in pathways related to neurotransmission, enzyme inhibition, and cellular signaling .

Pharmacokinetics

Carbamates are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in urine . The presence of the tert-butyl and benzyloxy groups may influence the compound’s pharmacokinetic properties, potentially affecting its bioavailability .

Result of Action

As a carbamate, it may exert effects related to the modulation of its target’s function, potentially leading to changes in cellular signaling, enzyme activity, or neurotransmission .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the stability of carbamates can be affected by pH, with extreme pH conditions potentially leading to hydrolysis . Additionally, the presence of other molecules can influence the compound’s efficacy through competitive or non-competitive interactions .

properties

IUPAC Name |

tert-butyl N-[(2R)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5/c1-16(2,3)24-15(21)18-13(17(4,5)22)14(20)19-23-11-12-9-7-6-8-10-12/h6-10,13,22H,11H2,1-5H3,(H,18,21)(H,19,20)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDWRNZTWXJRST-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)NOCC1=CC=CC=C1)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)NOCC1=CC=CC=C1)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)